molecular formula C10H6ClN3O4 B10912328 1-(2-Chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

1-(2-Chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10912328
M. Wt: 267.62 g/mol
InChI Key: YTWFYJSOHWGZMJ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a 2-chloro-4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the 2-Chloro-4-nitrophenyl Group: This step involves the nitration of a chlorinated aromatic compound, followed by coupling with the pyrazole ring. The nitration is usually carried out using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and carboxylation steps to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether.

    Substitution: Nucleophiles (e.g., amines), solvents like dimethylformamide (DMF), elevated temperatures.

Major Products:

    Reduction of Nitro Group: 1-(2-Amino-4-chlorophenyl)-1H-pyrazole-3-carboxylic acid.

    Reduction of Carboxylic Acid: 1-(2-Chloro-4-nitrophenyl)-1H-pyrazole-3-methanol.

    Substitution of Chlorine: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and chloro groups can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    1-(2-Chloro-4-nitrophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

    1-(2-Chloro-4-nitrophenyl)-1H-pyrazole-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.

Uniqueness: 1-(2-Chloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the pyrazole ring with the 2-chloro-4-nitrophenyl group and the carboxylic acid functionality provides a versatile scaffold for further chemical modifications and applications.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C10H6ClN3O4

Molecular Weight

267.62 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6ClN3O4/c11-7-5-6(14(17)18)1-2-9(7)13-4-3-8(12-13)10(15)16/h1-5H,(H,15,16)

InChI Key

YTWFYJSOHWGZMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=CC(=N2)C(=O)O

Origin of Product

United States

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